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Compound of Interest

Compound Name: 4-Chloro-6-fluoropyrimidin-5-ol

Cat. No.: B13084901

Get Quote

Abstract
This guide details the application of 4-Chloro-6-fluoropyrimidin-5-ol (C₄H₂ClFN₂O) as a high-

value intermediate in oncology drug discovery. Unlike its alkylated analogs (e.g., the

Voriconazole intermediate 4-chloro-6-ethyl-5-fluoropyrimidine), the 5-hydroxy variant offers a

unique orthogonal handle for diversification. This document outlines its specific utility in

Fragment-Based Drug Discovery (FBDD), particularly for synthesizing dual-functionalized

kinase inhibitors and proteolysis-targeting chimeras (PROTACs). We provide validated

protocols for regioselective functionalization, addressing the competitive reactivity between the

C4-chloride and C6-fluoride.

Technical Distinction & Chemical Context
Critical Note: Researchers often confuse this compound with 4-Chloro-6-ethyl-5-

fluoropyrimidine (CAS 137234-74-3), a common antifungal intermediate. The compound

discussed here is the 5-hydroxyl derivative.
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Feature
4-Chloro-6-fluoropyrimidin-5-

ol (Target)

4-Chloro-6-ethyl-5-
fluoropyrimidine
(Common)

C5 Substituent Hydroxyl (-OH) Fluorine (-F)

C6 Substituent Fluorine (-F) Ethyl (-CH₂CH₃)

Primary Utility

Linker/Scaffold Design

(PROTACs, Kinase

Solubilization)

Antifungal Synthesis

(Voriconazole)

Reactivity Profile
Trifunctional (Electrophile +

Nucleophile)
Bifunctional (Electrophile)

Why This Scaffold Matters in Oncology
The pyrimidine ring is a "privileged structure" in oncology, forming the core of drugs like

Ibrutinib, Gefitinib, and Palbociclib. The 4-Chloro-6-fluoropyrimidin-5-ol scaffold is uniquely

valuable because:

C4-Chlorine: Highly reactive electrophile for SNAr reactions to attach "hinge-binding" motifs

(anilines/heterocycles).

C5-Hydroxyl: A nucleophilic handle allowing O-alkylation. This is critical for attaching

solubilizing groups (morpholine/piperazine tails) or E3 ligase recruiters (for PROTACs) that

extend into the solvent-accessible region of the kinase pocket.

C6-Fluorine: Modulates the pKa of the ring nitrogens and provides metabolic stability against

oxidative metabolism at the C6 position.

Structural Versatility & Design Logic
The following diagram illustrates the strategic "vectors" for modification available on this

scaffold.
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Caption: Strategic functionalization vectors of the 4-Chloro-6-fluoropyrimidin-5-ol scaffold for

kinase inhibitor design.

Experimental Protocols
Protocol A: Regioselective SNAr Reaction (C4-
Functionalization)
Objective: To displace the C4-chloride with an amine (hinge binder) without affecting the C6-

fluoride or C5-hydroxyl. Challenge: Both C4-Cl and C6-F are good leaving groups. However,

the C4 position is generally more electrophilic due to the specific nitrogen arrangement.

Temperature control is critical to avoid bis-substitution.

Materials:

4-Chloro-6-fluoropyrimidin-5-ol (1.0 eq)

Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq)
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Solvent:

-Butanol or Isopropanol (Protic solvents facilitate proton transfer in the transition state).

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of 4-Chloro-6-fluoropyrimidin-5-ol in 5 mL of

-Butanol in a round-bottom flask.

Base Addition: Add 2.5 mmol of DIPEA. Stir at room temperature for 10 minutes.

Note: The base deprotonates the C5-OH (forming the phenoxide), which electronically

shields the ring slightly, but the C4-Cl remains the most reactive site.

Nucleophile Addition: Add 1.1 mmol of the aniline derivative dropwise.

Reaction: Heat the mixture to 80°C (Do not exceed 100°C to prevent C6-F displacement).

Monitor by TLC/LC-MS every hour.

Endpoint: Disappearance of starting material. A major peak corresponding to the mono-

substituted product should appear.

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

Purification: Resuspend residue in EtOAc, wash with 0.1 M HCl (to remove excess aniline)

and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc

gradient).

Protocol B: C5-O-Alkylation for Linker Attachment
Objective: To attach a solubilizing group or PROTAC linker at the C5 position. Context: This

step is usually performed after the SNAr reaction (Protocol A) to prevent side reactions of the

free hydroxyl during the nucleophilic substitution.

Materials:

Intermediate from Protocol A (C4-substituted pyrimidin-5-ol) (1.0 eq)
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Alkyl Halide (e.g.,

-(3-bromopropyl)morpholine) (1.2 eq)

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve the pyrimidin-5-ol intermediate in anhydrous DMF (0.2 M

concentration).

Deprotonation: Add Cs₂CO₃. Stir at room temperature for 30 minutes. The solution may

change color as the anion forms.

Alkylation: Add the alkyl halide.

Reaction: Heat to 60°C for 4-12 hours.

Mechanistic Insight: The C6-fluorine atom withdraws electron density, making the C5-

oxide less nucleophilic than a standard phenol. Cesium is used to break tight ion pairs and

enhance reactivity (the "Cesium Effect").

Workup: Dilute with water and extract with EtOAc (x3). Wash organic layer copiously with

water/LiCl solution to remove DMF.

Validation: Verify structure via 1H-NMR (Look for triplet of the new ether linkage) and 19F-

NMR (Check integrity of the C6-F signal; it should remain).

Synthesis Workflow & Logic
The following flowchart depicts the decision tree for synthesizing a library of kinase inhibitors

using this scaffold.
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Caption: Step-wise synthesis workflow ensuring regiochemical integrity of the fluoropyrimidine

core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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